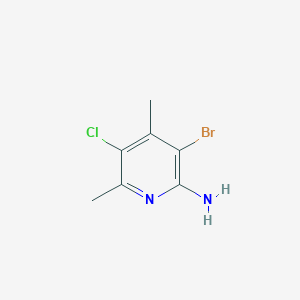
3-Bromo-5-chloro-4,6-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8BrClN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4,6-dimethylpyridin-2-amine typically involves the halogenation of 4,6-dimethylpyridin-2-amine. One common method includes the bromination and chlorination of the pyridine ring under controlled conditions. For instance, bromine and chlorine can be introduced using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the final product while minimizing by-products.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. These reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The methyl groups on the pyridine ring can be oxidized to form carboxylic acids or reduced to form corresponding alcohols.
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be performed using palladium catalysts and boronic acids to introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, arylboronic acids.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Functionalized pyridines with diverse substituents.
Scientific Research Applications
3-Bromo-5-chloro-4,6-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine
Comparison: Compared to similar compounds, 3-Bromo-5-chloro-4,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C7H8BrClN2 |
|---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
3-bromo-5-chloro-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(8)7(10)11-4(2)6(3)9/h1-2H3,(H2,10,11) |
InChI Key |
ALLQAXLZTDXCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


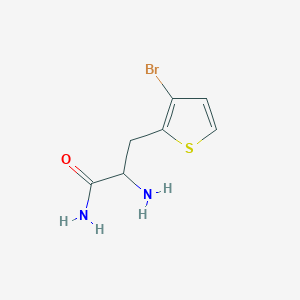
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
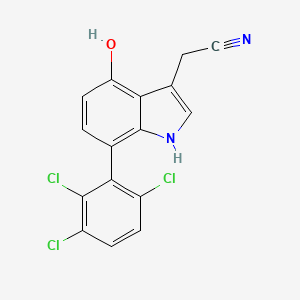
![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
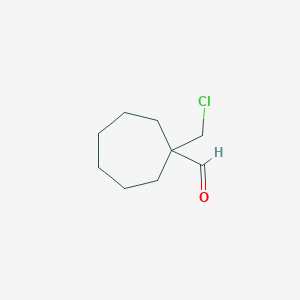

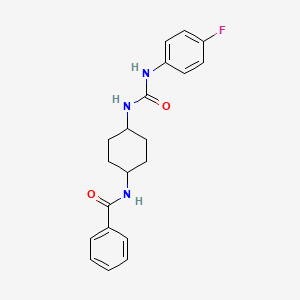
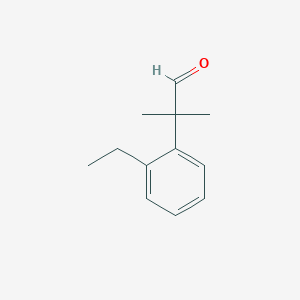
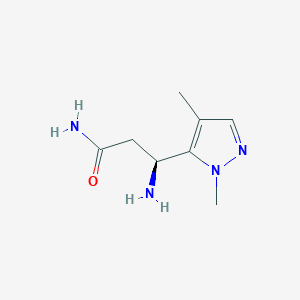
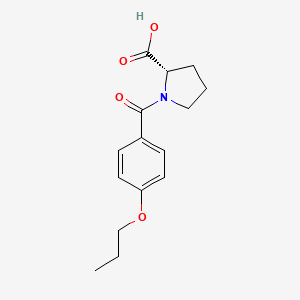
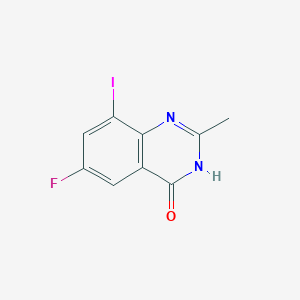
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)


